molecular formula C9H18N2O B12279629 N-(3-aminopropyl)-N-methylcyclobutanecarboxamide

N-(3-aminopropyl)-N-methylcyclobutanecarboxamide

Cat. No.: B12279629
M. Wt: 170.25 g/mol
InChI Key: GBRIYBSKTHYJJE-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-methylcyclobutanecarboxamide is an organic compound that features a cyclobutane ring substituted with an aminopropyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(3-aminopropyl)-N-methylcyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: Similar structure but with a longer alkyl chain.

    N-(3-aminopropyl)imidazole: Contains an imidazole ring instead of a cyclobutane ring.

    Norspermidine: A polyamine with a similar aminopropyl group but different overall structure.

Uniqueness

N-(3-aminopropyl)-N-methylcyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(3-aminopropyl)-N-methylcyclobutanecarboxamide

InChI

InChI=1S/C9H18N2O/c1-11(7-3-6-10)9(12)8-4-2-5-8/h8H,2-7,10H2,1H3

InChI Key

GBRIYBSKTHYJJE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)C(=O)C1CCC1

Origin of Product

United States

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